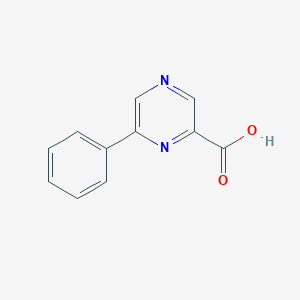

6-Phenylpyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUQDWCBZGEUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536610 | |

| Record name | 6-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-76-4 | |

| Record name | 6-Phenyl-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 6 Phenylpyrazine 2 Carboxylic Acid and Its Analogs

Direct Synthetic Approaches to 6-Phenylpyrazine-2-carboxylic Acid

The direct synthesis of this compound presents a chemical challenge, and while specific, high-yield methods are not abundantly documented, established principles of pyrazine (B50134) ring formation offer viable pathways.

A promising strategy for the synthesis of the pyrazine core involves the cyclization of dicarbonitrile precursors. A recent development in this area is the one-pot reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides and diaminomaleonitrile (B72808) to produce 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. mdpi.com This method offers a facile route to highly substituted pyrazine dicarbonitriles. In a typical procedure, a substituted carbonyl chloride reacts with an isocyanide, followed by the addition of diaminomaleonitrile in a solvent like dry tetrahydrofuran. mdpi.com The resulting solid can then be isolated and purified. mdpi.com For the synthesis of a 6-phenyl derivative, benzoyl chloride would be the appropriate starting material. Subsequent selective hydrolysis of one of the nitrile groups to a carboxylic acid would be required to yield the final product.

The synthesis of pyrazine-2,6-dicarbonitrile (B2728083) has also been explored from 2,6-dibromopyrazine (B1357810) using reagents such as a combination of copper(I) cyanide and sodium cyanide in dimethylformamide (DMF) or a palladium-catalyzed reaction with zinc(II) cyanide. researchgate.net These methods could potentially be adapted for a 2-bromo-6-phenylpyrazine (B8790049) precursor to introduce the nitrile functionality, which can then be hydrolyzed to the carboxylic acid.

Oxidative condensation is a classical and widely used method for constructing the pyrazine ring. This typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form a dihydropyrazine, which is subsequently oxidized. For the synthesis of a substituted pyrazine carboxylic acid, such as 5-methylpyrazine-2-carboxylic acid, an inorganic oxidizer can be used. google.com A patented method describes the cyclization of methylglyoxal (B44143) and o-phenylenediamine, followed by oxidation. google.com

While a direct application to this compound is not explicitly detailed, a similar approach could be envisioned. This would likely involve the condensation of a phenyl-substituted 1,2-dicarbonyl compound with an appropriate amino acid derivative, followed by an oxidation step to form the aromatic pyrazine ring. The synthesis of various phenazine (B1670421) derivatives has been achieved through oxidative cyclization, highlighting the utility of this approach in forming nitrogen-containing heterocyclic systems. researchgate.net

Synthesis and Derivatization Pathways for Pyrazine Carboxylic Acid Derivatives

The derivatization of the carboxylic acid group of pyrazines is a key strategy for modulating their biological and chemical properties. Several effective methods have been developed for this purpose.

A robust and frequently employed method for synthesizing pyrazine-2-carboxamides is the conversion of the parent carboxylic acid into a more reactive acyl chloride intermediate. This intermediate is then reacted with a suitable amine to form the desired amide.

The process begins with the treatment of the pyrazine-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride, often in an inert solvent. The excess thionyl chloride can be removed by evaporation. The resulting crude acyl chloride is then dissolved in a dry solvent, such as acetone (B3395972), and added to a solution of the desired aniline (B41778) or other amine in the presence of a base like pyridine (B92270). nih.gov This methodology has been successfully applied to produce a variety of N-phenylpyrazine-2-carboxamides. nih.govresearchgate.net

| Starting Material (Acid) | Amine | Product (Amide) |

| 6-Chloropyrazine-2-carboxylic acid | Substituted anilines | 6-Chloro-N-(substituted-phenyl)pyrazine-2-carboxamide |

| 5-tert-Butyl-pyrazine-2-carboxylic acid | Substituted anilines | 5-tert-Butyl-N-(substituted-phenyl)pyrazine-2-carboxamide |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | Substituted anilines | 5-tert-Butyl-6-chloro-N-(substituted-phenyl)pyrazine-2-carboxamide |

This approach has been utilized in the synthesis of pyrazinamide (B1679903) analogues for antimycobacterial and antifungal evaluation. nih.gov

The Yamaguchi esterification is a mild and efficient method for the formation of esters, particularly for those derived from sterically demanding carboxylic acids. organic-chemistry.orgwikipedia.org The reaction involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. frontiersin.orgnih.gov This forms a mixed anhydride (B1165640), which then reacts with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to yield the ester. organic-chemistry.orgfrontiersin.org

This protocol has been successfully employed for the synthesis of pyrazine-2-carboxylic acid derivatives. frontiersin.orgresearchgate.net For instance, pyrazine-2-carboxylic acid derivatives with aromatic, cyclic, and aliphatic side chains have been synthesized using the Yamaguchi method to avoid the use of harsher reagents like thionyl chloride. researchgate.net The reaction is valued for its high yields, mild conditions, and broad substrate scope. frontiersin.orgnih.gov

General Reaction Scheme for Yamaguchi Esterification: Carboxylic Acid + 2,4,6-Trichlorobenzoyl Chloride + Base → Mixed Anhydride Mixed Anhydride + Alcohol + DMAP → Ester

One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, are highly desirable in modern organic synthesis due to their efficiency. While the development of one-pot syntheses for various heterocyclic compounds, including pyrazoline and benzimidazole (B57391) derivatives, has been reported, specific examples for the direct one-pot synthesis of substituted hydroxypyrazine-2-carboxamides are not extensively documented in the current literature. nih.govsigmaaldrich.com

The synthesis of novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues has been described, though this involves multi-step pathways rather than a one-pot condensation. nih.gov The development of a one-pot methodology for hydroxypyrazine-2-carboxamides would represent a significant advancement, potentially involving the condensation of an appropriate amino acid amide with a suitable dicarbonyl species and subsequent cyclization and oxidation in a single pot.

Activation Strategies for Pyrazine-2-carboxylic Acids (e.g., Thionyl Chloride)

The conversion of the carboxylic acid group in pyrazine-2-carboxylic acids to a more reactive intermediate is a critical step in the synthesis of various derivatives, particularly amides, which exhibit a wide range of biological activities. This activation is most commonly achieved by converting the carboxylic acid into an acyl chloride. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts.

The general mechanism for the activation of a carboxylic acid with thionyl chloride involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the highly reactive acyl chloride, with the concurrent release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. libretexts.org

In the context of pyrazine-2-carboxylic acids, including this compound and its analogs, this activation step is typically the precursor to amide bond formation. The resulting acyl chloride is a potent electrophile that readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to yield the corresponding pyrazine-2-carboxamides.

A general and widely adopted procedure for the synthesis of pyrazine-2-carboxamides involves the treatment of the corresponding pyrazine-2-carboxylic acid with thionyl chloride to form the acyl chloride in situ. nih.govmdpi.com This reaction is commonly carried out by refluxing the pyrazine-2-carboxylic acid with an excess of thionyl chloride. nih.govmdpi.com The choice of solvent can vary, with inert solvents such as toluene (B28343) or benzene (B151609) being frequently used. nih.govmdpi.com After the formation of the acyl chloride is complete, the excess thionyl chloride and the solvent are typically removed under reduced pressure. The crude acyl chloride is then dissolved in a suitable dry solvent, such as acetone or dichloromethane, and reacted with the desired amine. nih.govrsc.org The presence of a base, like pyridine or triethylamine, is often necessary to neutralize the HCl generated during the subsequent amidation reaction. nih.govrsc.org

While specific data for the activation of this compound is not extensively detailed in the reviewed literature, the established methodologies for analogous pyrazine-2-carboxylic acids provide a robust framework for its activation. The following table summarizes typical reaction conditions for the activation of various substituted pyrazine-2-carboxylic acids with thionyl chloride, which are instructive for the synthesis of this compound derivatives.

| Pyrazine-2-carboxylic Acid Analog | Reagent | Solvent | Reaction Conditions | Subsequent Reaction | Reference(s) |

| Pyrazine-2-carboxylic acid | Thionyl chloride | Toluene | Reflux, ~1 h | Reaction with substituted anilines | nih.govmdpi.com |

| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride | Toluene | Reflux, ~1 h | Reaction with substituted anilines | nih.govmdpi.com |

| 5-tert-Butylpyrazine-2-carboxylic acid | Thionyl chloride | Toluene | Reflux, ~1 h | Reaction with substituted anilines | nih.govmdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | Thionyl chloride | Toluene | Reflux, ~1 h | Reaction with substituted anilines | nih.govmdpi.com |

| Benzoic acid (model system) | Thionyl chloride | Dichloromethane | Room temperature, 5 min | Reaction with diethylamine | rsc.org |

The data illustrates a consistent strategy for activating pyrazine-2-carboxylic acids, which is readily applicable to this compound. The choice of reaction time and temperature can be optimized based on the specific reactivity of the substrate. The successful synthesis of a wide array of N-substituted pyrazine-2-carboxamides underscores the reliability of thionyl chloride-mediated activation in this chemical series. nih.govmdpi.com

Chemical Reactivity, Functionalization, and Mechanistic Investigations of 6 Phenylpyrazine 2 Carboxylic Acid

General Reactivity Patterns of Substituted Pyrazine (B50134) Cores

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This diazine structure renders the ring electron-deficient, which significantly influences its reactivity. Compared to benzene (B151609), the pyrazine core is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The presence of substituents, such as the phenyl group in 6-phenylpyrazine-2-carboxylic acid, further modulates the electronic properties and reactivity of the heterocyclic system.

Oxidation Reactions

The nitrogen atoms in the pyrazine core are susceptible to oxidation, typically leading to the formation of N-oxides. The oxidation of substituted pyrazines can yield mono-N-oxides or di-N,N'-dioxides, depending on the oxidant and reaction conditions. Common oxidizing agents used for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and Oxone®.

The formation of an N-oxide has a significant impact on the reactivity of the pyrazine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification increases the electron density of the ring carbons, particularly at the positions ortho and para to the N-oxide group, making them more susceptible to electrophilic attack. Conversely, it can also activate the ring for certain nucleophilic substitution reactions. Pyrazine N-oxides are also sensitive to light and can undergo photochemical reactions.

Reduction Reactions

The electron-deficient nature of the pyrazine ring makes it amenable to reduction. The reduction of substituted pyrazines can proceed via several pathways, yielding either partially or fully saturated rings.

Catalytic Hydrogenation: Complete reduction of the pyrazine ring to a piperazine derivative can be achieved through catalytic hydrogenation. However, due to the aromatic stability of the pyrazine core, this transformation typically requires harsh conditions, such as high pressure and elevated temperatures, along with a suitable catalyst (e.g., platinum, palladium, or nickel).

Chemical and Electrochemical Reduction: Partial reduction to dihydropyrazine derivatives is also a common pathway. Electrochemical reduction in alkaline hydroorganic media can produce 1,4-dihydropyrazines, which are often highly oxidizable and may isomerize to more stable 1,2- or 1,6-dihydropyrazines. The specific outcome and stability of the dihydropyrazine products are highly dependent on factors such as pH and the solvent system used. Chemical reducing agents like sodium dithionite (B78146) can also be employed to form dihydropyrazines. These partially saturated rings are valuable intermediates in the synthesis of more complex heterocyclic systems.

Transformations and Derivatizations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These modifications are crucial for incorporating the 6-phenylpyrazine-2-carboxamide scaffold into larger molecules, such as in the development of bioactive compounds or functional materials.

Amidation Reactions and Linker Formation

The most common transformation of the carboxylic acid moiety is its conversion to an amide. This amidation reaction is fundamental for creating "linker" structures, connecting the pyrazine core to other molecular fragments. The general strategy involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A standard method for amidation involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, most commonly an acyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction with an Amine: The resulting acyl chloride is then reacted with a desired amine in the presence of a base to neutralize the HCl byproduct, yielding the corresponding amide.

This approach has been successfully used for the synthesis of a wide array of substituted amides from various pyrazine-2-carboxylic acids. For instance, chlorides of substituted pyrazine-2-carboxylic acids have been condensed with various ring-substituted anilines to produce a series of amide derivatives nih.govresearchgate.netbohrium.comresearchgate.net.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. A variety of coupling agents are available, including carbodiimides (e.g., DCC, EDCI) and phosphonium-based reagents. Propylphosphonic anhydride (B1165640) (T3P) has been reported as an effective coupling reagent for synthesizing pyrazine-2-carboxylic acid derivatives with various piperazines rjpbcs.com. These direct amidation methods often offer milder reaction conditions and avoid the need to isolate the reactive acyl chloride intermediate sciepub.comorgsyn.orgmdpi.com.

The table below summarizes representative amidation reactions starting from substituted pyrazine-2-carboxylic acids, illustrating the versatility of this transformation in creating diverse molecular structures.

| Pyrazine-2-carboxylic Acid Derivative | Amine | Coupling Method | Product | Reference |

| 6-Chloropyrazine-2-carboxylic acid | 2-Methylaniline | Acyl Chloride | N-(2-methylphenyl)-6-chloropyrazine-2-carboxamide | nih.govresearchgate.net |

| 5-tert-Butylpyrazine-2-carboxylic acid | 3-Methylaniline | Acyl Chloride | N-(3-methylphenyl)-5-tert-butylpyrazine-2-carboxamide | nih.govresearchgate.net |

| 3-Aminopyrazine-2-carboxylic acid | 4-(6-aminopyrimidin-4-yl)piperazine | T3P | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | rjpbcs.com |

| 5-Methylpyrazine-2-carboxylic acid | N-heteroarylpiperazines | T3P | (5-methylpyrazin-2-yl)(piperazin-1-yl)methanone derivatives | rjpbcs.com |

Decarboxylative Functionalization Pathways

Decarboxylation offers a powerful strategy for C-C or C-X (where X is a heteroatom) bond formation, using the carboxylic acid group as a traceless, activating handle for the introduction of new functionalities at the C2 position of the pyrazine ring.

While many decarboxylative couplings rely on transition metal catalysts, there is growing interest in developing metal-free alternatives to avoid issues of cost and toxicity. These methods often proceed through radical or ionic intermediates generated under thermal, photochemical, or redox conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating decarboxylation under mild, metal-free conditions. In a typical cycle, an organic photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the carboxylate. This generates a carboxyl radical, which readily extrudes CO₂ to form a pyrazinyl radical. This radical can then be trapped by a suitable reaction partner to form a new bond acs.orgdlut.edu.cnacs.org. While specific examples for this compound are not prevalent, the methodology has been applied to a wide range of aromatic and heteroaromatic carboxylic acids for reactions such as alkylation and arylation.

Barton Decarboxylation: The Barton decarboxylation is a classic radical-based method that can be conducted under metal-free conditions wikipedia.org. The process involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester). Upon thermal or photochemical initiation, a radical chain reaction ensues, leading to the decarboxylation of the ester and formation of an alkyl radical wikipedia.org. This pyrazinyl radical can then be trapped by a hydrogen atom donor to achieve a net hydrodecarboxylation (replacement of -COOH with -H) nih.govacs.org. Alternatively, in the absence of a good hydrogen donor and the presence of a radical trapping agent, this intermediate can be used to form other C-C or C-heteroatom bonds.

Decarboxylative Halogenation: Aromatic and heteroaromatic carboxylic acids can undergo halodecarboxylation under metal-free conditions. For instance, treatment with N-halosuccinimides (NCS or NBS) can provide a route to halogenated pyrazines royalsocietypublishing.org. This transformation is particularly valuable as the resulting halopyrazines are versatile building blocks for subsequent cross-coupling reactions. The reaction conditions are often mild and avoid the use of toxic heavy metals, making it an attractive synthetic strategy royalsocietypublishing.orgnih.gov.

The table below outlines the conceptual pathways for metal-free decarboxylative functionalization.

| Reaction Type | General Conditions | Intermediate | Potential Product |

| Photoredox Coupling | Organic photocatalyst, visible light | Pyrazinyl radical | 2-Alkyl-6-phenylpyrazine |

| Barton Hydrodecarboxylation | Barton ester formation, radical initiator, H-donor | Pyrazinyl radical | 2-Phenylpyrazine |

| Decarboxylative Halogenation | N-Halosuccinimide (e.g., NBS) | Potentially ionic or radical intermediates | 2-Bromo-6-phenylpyrazine (B8790049) |

Electrooxidative Decarboxylation Strategies

Electrooxidative decarboxylation represents a contemporary and environmentally conscious approach for the functionalization of carboxylic acids, offering a valuable alternative to traditional methods that often rely on heavy metal catalysts and stoichiometric chemical oxidants. This technique leverages an electric current to facilitate the removal of a carboxyl group, typically proceeding through a radical intermediate. While specific studies on the electrooxidative decarboxylation of this compound are not extensively documented, the principles derived from research on other heteroaromatic carboxylic acids provide a strong foundation for predicting its reactivity.

The general mechanism of electrooxidative decarboxylation involves the anodic oxidation of a carboxylate to generate a carboxyl radical. This intermediate is unstable and readily undergoes decarboxylation to form a new radical species. In the case of this compound, this process would lead to the formation of a 6-phenylpyrazin-2-yl radical. The fate of this radical would then be determined by the specific reaction conditions, including the solvent, electrolyte, and the presence of any radical trapping agents.

This electrochemical approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous reagents. inchem.org Since the discovery of Kolbe electrolysis, electrochemical oxidative decarboxylation has become a practical method for constructing carbon-carbon or carbon-heteroatom bonds without the need for chemical oxidants. inchem.org

Table 1: Key Features of Electrooxidative Decarboxylation

| Feature | Description |

| Driving Force | Anodic Oxidation |

| Key Intermediate | Carboxyl Radical, followed by a Substrate-centered Radical |

| Advantages | Avoids chemical oxidants, often milder conditions, potential for novel reactivity |

| Controlling Factors | Electrode material, solvent, electrolyte, current density, temperature |

Research into the electrochemical decarboxylation of α-oxocarboxylic acids has demonstrated the versatility of this method in synthesizing a variety of nitrogen-containing heterocycles. inchem.org Although this compound is not an α-oxocarboxylic acid, the underlying principles of radical generation via decarboxylation are analogous. The phenylpyrazine radical generated could potentially undergo a variety of subsequent reactions, such as dimerization, reaction with the solvent, or interception by other species in the reaction mixture. The specific outcomes would be highly dependent on the experimental setup.

Advanced Functionalization Techniques in Phenylpyrazine Systems

Suzuki Cross-Coupling Reactions for Arylation

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides (or pseudo-halides) and organoboron compounds, catalyzed by a palladium complex. This reaction is particularly valuable for the arylation of heterocyclic systems like phenylpyrazine. To subject this compound to a traditional Suzuki coupling, it would first need to be converted to a derivative with a suitable leaving group, such as a halide (e.g., chloro-, bromo-, or iodo-) at a position targeted for arylation.

For instance, a hypothetical 5-halo-6-phenylpyrazine-2-carboxylic acid could be coupled with a variety of arylboronic acids to introduce a new aryl substituent at the 5-position. The general catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new biaryl compound and regenerate the palladium(0) catalyst.

A significant advancement in this area is the decarbonylative Suzuki cross-coupling, which allows for the direct use of carboxylic acids. This approach is particularly relevant for this compound, as it circumvents the need for a separate halogenation step. In this variation, the carboxylic acid is activated in situ, and the palladium catalyst facilitates both the decarbonylation and the cross-coupling. This method has been successfully applied to a range of nitrogen-containing heterocyclic carboxylic acids, including pyrazine carboxylic acids, to produce biaryl derivatives in excellent yields.

Table 2: Comparison of Traditional and Decarbonylative Suzuki Cross-Coupling

| Feature | Traditional Suzuki Coupling | Decarbonylative Suzuki Coupling |

| Substrate | Aryl Halide/Triflate | Carboxylic Acid |

| Key Step | Oxidative addition to C-X bond | Decarbonylative coupling |

| Advantages | Wide scope, well-established | Bypasses halogenation, uses readily available starting materials |

| Catalyst System | Palladium(0) complex with ligands | Palladium catalyst, often with an activating agent for the carboxylic acid |

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Suzuki reaction and can be tailored to the specific substrates being coupled. For pyrazine systems, various palladium catalysts and ligands have been explored to achieve high yields and selectivity.

Mechanistic Considerations and Side Reaction Pathways

Byproduct Formation in Cyclization Reactions

The synthesis of the this compound core typically involves a cyclization reaction, often a condensation between a 1,2-dicarbonyl compound and a 1,2-diamine. For instance, the reaction of phenylglyoxal with an appropriate aminocyanoacetamide derivative could lead to the desired pyrazine ring. However, such cyclization reactions are not always perfectly selective and can lead to the formation of byproducts.

One common source of byproducts is incomplete cyclization or the formation of isomeric products. Depending on the symmetry and reactivity of the starting materials, different condensation pathways may compete. For example, if both nitrogen atoms of the diamine are not equivalent, regioisomeric pyrazine products could be formed.

Furthermore, self-condensation of the 1,2-dicarbonyl compound or the 1,2-diamine can occur, leading to polymeric or other undesired materials, especially under harsh reaction conditions such as high temperatures or strong acid/base catalysis. The precise nature and quantity of byproducts will be highly dependent on the specific synthetic route and the reaction conditions employed.

Oxidative Degradation Mechanisms

The pyrazine ring is an electron-deficient aromatic system, which generally imparts a degree of stability towards oxidative conditions. However, the substituents on the ring can significantly influence its susceptibility to oxidative degradation. In the case of this compound, both the phenyl and carboxylic acid groups can be sites of oxidative attack, as can the pyrazine ring itself under sufficiently harsh conditions.

While the pyrazine ring itself is relatively resistant to cleavage, oxidative degradation can be initiated by reactive oxygen species. Potential pathways for degradation could involve hydroxylation of the pyrazine ring, followed by further oxidation and eventual ring opening. The presence of the phenyl group may offer an alternative site for oxidation, potentially leading to hydroxylated phenyl derivatives or even cleavage of the phenyl ring under aggressive oxidative conditions.

The carboxylic acid group is also susceptible to oxidation, particularly oxidative decarboxylation as discussed previously. Under different oxidative conditions, other transformations of the carboxylic acid could occur.

It is important to note that in biological systems or under specific chemical environments, the degradation pathways may differ. For example, in metabolic studies of pyrazine derivatives, side-chain oxidation and ring hydroxylation are common detoxification pathways.

Competing Pathways in Substitution Reactions

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). For a substituted pyrazine like this compound, the positions on the pyrazine ring are not electronically equivalent, leading to potential competing pathways in substitution reactions.

The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, creating partial positive charges on the adjacent carbon atoms. This makes the carbon atoms at positions 3 and 5 potential sites for nucleophilic attack. The presence of the phenyl group at position 6 and the carboxylic acid at position 2 will further modulate the electronic distribution within the ring and influence the regioselectivity of a substitution reaction.

For a hypothetical nucleophilic substitution on a halogenated derivative of this compound, for example, 5-chloro-6-phenylpyrazine-2-carboxylic acid, the nucleophile could potentially attack at the carbon bearing the chlorine atom. However, competing attack at other activated positions on the ring could lead to a mixture of products. The relative rates of these competing pathways would be influenced by both steric and electronic factors.

The stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack, is a key determinant of the reaction pathway. The ability of the substituents and the ring nitrogen atoms to stabilize the negative charge in this intermediate will dictate the preferred site of attack. Therefore, a thorough understanding of the electronic effects of the phenyl and carboxylic acid groups is essential to predict the outcome of substitution reactions and to minimize the formation of undesired isomers.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Phenylpyrazine 2 Carboxylic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

For carboxylic acids like 6-phenylpyrazine-2-carboxylic acid, IR spectroscopy reveals several characteristic absorption bands. A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, often involved in hydrogen-bonded dimers. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by factors such as dimerization and conjugation. Further, the C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while O-H bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

In the context of pyrazine-2-carboxylic acid derivatives, the FT-IR spectra show characteristic shifts upon substitution and complexation. For instance, the C=O stretching frequency in pyrazine-2-carboxylic acid derivatives has been observed around 1665-1678 cm⁻¹. hilarispublisher.comresearchgate.net The presence of the phenyl and pyrazine (B50134) rings will also contribute to the fingerprint region of the spectrum with their characteristic C-H and C=C/C=N stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. For pyrazine-2,3-dicarboxylic acid, Raman spectra have been used to study the effects of metal complexation on the aromatic system. researchgate.net For carboxylic acids in general, Raman studies can elucidate details about polymerization and ionization in different states and solutions. ias.ac.in The carbonyl stretching frequency is also a prominent feature in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3300-2500 | Strong, Very Broad |

| C=O Stretch | 1760-1690 | Strong |

| C-O Stretch | 1320-1210 | Medium |

| O-H Bend | 1440-1395 and 950-910 | Medium, Broad |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet in the downfield region of 10-13 ppm. libretexts.orginflibnet.ac.in Protons on the carbon atom adjacent to the carboxylic acid are deshielded and resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org For this compound, the protons on the pyrazine and phenyl rings will exhibit complex splitting patterns in the aromatic region of the spectrum (typically 6.5-8.5 ppm), with their precise chemical shifts and coupling constants providing crucial information for assigning their relative positions. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of a carboxylic acid is highly deshielded and resonates in the range of 160-185 ppm. libretexts.orgprinceton.edu The carbon atoms of the pyrazine and phenyl rings will appear in the aromatic region, generally between 110 and 165 ppm. wisc.edu The specific chemical shifts of these carbons are influenced by the electronic effects of the substituents (the phenyl group, the carboxylic acid, and the nitrogen atoms in the pyrazine ring), allowing for unambiguous assignment of each carbon atom. For example, in benzoic acid, the carboxyl carbon appears around 172.8 ppm, while the aromatic carbons resonate between 129 and 135 ppm. docbrown.info

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |

| ¹H | Aromatic (Phenyl and Pyrazine rings) | 6.5 - 8.5 |

| ¹³C | Carbonyl (-COOH) | 160 - 185 |

| ¹³C | Aromatic (Phenyl and Pyrazine rings) | 110 - 165 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₈N₂O₂), the expected monoisotopic mass can be calculated with high precision. The HRMS analysis would aim to find an ion corresponding to this mass, often as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in the positive and negative ion modes, respectively. The observed accurate mass is then compared to the theoretical mass, and a difference of less than 5 ppm is generally considered confirmation of the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For instance, the loss of the carboxyl group (a loss of 45 Da) is a common fragmentation pathway for carboxylic acids. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

While NMR and mass spectrometry provide the connectivity of a molecule, X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and torsional angles.

For a molecule like this compound, X-ray crystallography would reveal the planarity of the pyrazine and phenyl rings and the dihedral angle between them. It would also show the conformation of the carboxylic acid group relative to the pyrazine ring. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal. Studies on related pyrazinecarboxylic acid compounds have shown the formation of extensive hydrogen-bonding networks and specific crystal packing arrangements. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Profiling

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The different components of the mixture will travel up the plate at different rates, resulting in separated spots. By comparing the spots of the reaction mixture to those of the starting materials and the desired product, one can determine if the reaction is complete. Carboxylic acids can sometimes exhibit "tailing" on silica gel TLC plates due to strong interactions with the stationary phase; this can often be mitigated by adding a small amount of a polar, acidic solvent like acetic acid to the eluent. researchgate.net

Ultraviolet-Visible Spectroscopy for Electronic Behavior and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule and observing changes in electronic behavior upon complex formation. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the phenyl and pyrazine ring systems. While specific UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, the behavior of related pyrazine-carboxylic acid derivatives provides significant insight into its probable electronic properties and interactions.

The electronic spectrum of pyrazine-containing molecules typically displays transitions associated with the aromatic system. These include π → π* transitions, which are generally of high intensity, and n → π* transitions, which are of lower intensity and arise from the non-bonding electrons of the nitrogen atoms in the pyrazine ring. The presence of the phenyl substituent is expected to influence these transitions, potentially causing a bathochromic (red) shift in the absorption maxima due to the extended conjugation between the phenyl and pyrazine rings.

The formation of metal complexes with this compound can be effectively monitored using UV-Vis spectroscopy. The coordination of a metal ion to the ligand, typically through the nitrogen atoms of the pyrazine ring and the carboxylate group, alters the electronic environment of the chromophore. This alteration often results in significant changes in the absorption spectrum.

Studies on metal complexes of other pyrazine-2-carboxylic acid derivatives have demonstrated the appearance of new absorption bands upon complexation. For instance, the formation of copper(II) and zinc(II) complexes with a derivative of pyrazine-2-carboxylic acid resulted in the appearance of ligand-to-metal charge transfer (LMCT) bands. researchgate.net In the case of a copper(II) complex, bands in the range of 490-358 nm were attributed to n → π* transitions and LMCT, while a band at 690 nm was assigned to d-d electronic transitions of the copper(II) ion. researchgate.net For a zinc(II) complex, an LMCT band was observed between 375-362 nm. researchgate.net These findings suggest that this compound would also exhibit new or shifted absorption bands upon forming complexes with transition metals.

The pH of the solution can also influence the UV-Vis spectrum of this compound. Deprotonation of the carboxylic acid group to form the carboxylate anion would likely alter the electronic distribution in the molecule and lead to shifts in the absorption bands.

Table 1: UV-Vis Absorption Data for Metal Complexes of a Pyrazine-2-Carboxylic Acid Derivative

| Complex | Wavelength Range (nm) | Assignment |

| Copper(II) Complex | 490-358 | n → π* (LMCT) |

| 690 | d-d transition | |

| Zinc(II) Complex | 375-362 | n → π* (LMCT) |

This data is for a derivative of pyrazine-2-carboxylic acid and is presented for comparative purposes. researchgate.net

Advanced Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy)

While specific studies employing advanced electrochemical techniques on this compound are not detailed in the available literature, Electrochemical Impedance Spectroscopy (EIS) represents a powerful method for probing the interfacial and electronic properties of this compound. EIS is a non-destructive technique that measures the impedance of an electrochemical system over a range of frequencies. ntnu.edu The resulting data can provide valuable information about processes such as electron transfer, adsorption, and the properties of layers formed at an electrode surface.

In the context of this compound, EIS could be utilized to investigate several phenomena. For instance, the adsorption of the molecule onto an electrode surface could be studied by monitoring changes in the double-layer capacitance. The impedance spectra can reveal details about the kinetics and mechanism of adsorption.

Furthermore, if this compound or its metal complexes participate in redox reactions, EIS can be used to determine the charge transfer resistance, which is inversely proportional to the rate of the electron transfer reaction. The technique is highly sensitive to changes at the electrode-electrolyte interface and can distinguish between different electrochemical processes that may occur at different time constants. ntnu.edu

An EIS experiment involves applying a small amplitude AC potential perturbation to an electrochemical cell and measuring the resulting AC current response. The impedance is then calculated as the ratio of the potential to the current at each frequency. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

The interpretation of EIS data often involves fitting the experimental results to an equivalent electrical circuit model. The elements of this circuit, such as resistors, capacitors, and constant phase elements, correspond to different physical and chemical processes occurring in the electrochemical cell. For example, the solution resistance, charge transfer resistance, and double-layer capacitance are common parameters obtained from such models.

Table 2: Potential Parameters Obtainable from an EIS Study of this compound

| Parameter | Symbol | Information Provided |

| Solution Resistance | Rs | Resistance of the electrolyte |

| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode surface |

| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the electrode-electrolyte interface |

| Warburg Impedance | ZW | Related to mass transport of the electroactive species |

This table represents a hypothetical application of EIS to study the electrochemical behavior of this compound.

Applications in Medicinal Chemistry and Biological Systems Research

Antimycobacterial Activity and Therapeutic Potential of 6-Phenylpyrazine-2-carboxylic Acid Analogs

Analogs of this compound are a subject of significant research interest due to their potential as antimycobacterial agents. These compounds are structurally related to pyrazinamide (B1679903) (PZA), a crucial first-line drug used in the treatment of tuberculosis (TB). johnshopkins.educhemicalbook.com PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. johnshopkins.educhemicalbook.com Research has focused on modifying the basic structure of PZA to develop new compounds with improved efficacy, particularly against drug-resistant mycobacterial strains.

Numerous studies have synthesized and evaluated analogs of this compound for their in vitro activity against Mycobacterium tuberculosis. These studies often use the virulent H37Rv strain as a benchmark.

The introduction of various substituents on both the pyrazine (B50134) and phenyl rings has led to compounds with a wide range of activities. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated significant activity, with most compounds showing Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv in the range of 1.56–6.25 µg/mL. drugbank.com In another study, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was identified as a highly active derivative against M. tuberculosis, with a MIC value of less than 2.0 µmol/L. johnshopkins.eduwikipedia.org Further modifications, such as the introduction of a 5-tert-butyl-6-chloro substitution, yielded another potent compound, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, which showed an IC90 of 0.819 µg/mL in the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program. johnshopkins.eduwikipedia.org

The position and nature of the substituent on the phenyl ring are critical for activity. Research on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids found that a 4-nitro (4-NO2) substitution on the phenyl ring resulted in the most active compound in the series, with a MIC of 1.56 µg/mL (5 µM) against M. tuberculosis H37Rv. chemicalbook.com

| Compound Name | Activity Measurement | Value | Reference |

|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Inhibition | 65% at 6.25 µg/mL | nih.gov |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | MIC | < 2.0 µmol/L | johnshopkins.eduwikipedia.org |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | IC90 | 0.819 µg/mL | johnshopkins.eduwikipedia.org |

| Various 5-chloro-N-phenylpyrazine-2-carboxamides | MIC Range | 1.56–6.25 µg/mL | drugbank.com |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | MIC | 1.56 µg/mL (5 µM) | chemicalbook.com |

The activity of this compound analogs has also been assessed against non-tuberculous mycobacteria (NTM), which can cause severe infections, particularly in immunocompromised individuals. pdbj.org However, the efficacy against NTM appears to be more variable and often lower than against M. tuberculosis.

In a study of substituted N-phenylpyrazine-2-carboxamides, the susceptibility of M. kansasii and M. avium strains was found to be very low or negative. johnshopkins.eduwikipedia.org In contrast, a separate study of thirty 5-chloro-N-phenylpyrazine-2-carboxamides screened the compounds against M. kansasii and two strains of M. avium, indicating that this class of compounds is being investigated for broader antimycobacterial applications. drugbank.com The development of efflux pump inhibitors, such as certain 2-phenylquinazolines, is also being explored to enhance the activity of antibiotics against resistant M. avium isolates. pdbj.org Research involving Mycobacterium smegmatis, often used as a non-pathogenic model for M. tuberculosis, has provided insights into general mycobacterial resistance mechanisms, although specific activity data for this compound analogs are less commonly reported. nih.gov

| Compound Series | NTM Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Substituted N-phenylpyrazine-2-carboxamides | M. kansasii, M. avium | Very low or negative | johnshopkins.eduwikipedia.org |

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. kansasii, M. avium (2 strains) | Screened for activity (specific results vary) | drugbank.com |

The mechanism of action for pyrazinamide and its analogs is complex and thought to involve multiple targets, which is key to its efficacy against persistent, non-replicating mycobacteria. nih.govasm.org The active form, pyrazinoic acid (POA), is believed to be the primary effector molecule.

One of the proposed mechanisms of action for pyrazinamide analogs is the inhibition of mycobacterial fatty acid synthase I (FAS I). chemicalbook.comdrugbank.com This enzyme is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a unique and critical component of the mycobacterial cell wall. nih.gov Early research suggested that POA inhibits FAS I, thereby disrupting cell wall integrity. drugbank.com Specifically, 5-chloropyrazinamide (5-Cl-PZA), an analog of PZA, has been identified as an inhibitor of mycobacterial FAS I with a broad spectrum of antimycobacterial activity. drugbank.comnih.gov Studies on pyrazinamide analogs have confirmed their ability to inhibit purified FAS I, interfering with the bacterium's ability to synthesize new fatty acids required for growth and replication. drugbank.com

A more recently identified target for pyrazinoic acid is the enzyme L-aspartate α-decarboxylase (PanD). nih.govnih.gov This enzyme is crucial for the biosynthesis of β-alanine, a precursor to pantothenate (Vitamin B5) and coenzyme A (CoA). nih.govnih.gov Coenzyme A is a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and the citric acid cycle. nih.gov It is proposed that pyrazinoic acid binds to PanD, leading to its degradation and thereby blocking CoA synthesis. wikipedia.orgnih.gov This mechanism is unusual as the drug does not simply inhibit the enzyme's catalytic activity but triggers its destruction. wikipedia.org Structural studies have revealed that pyrazinoic acid and its analog, 6-chloropyrazinoic acid, bind to the active site of PanD, supporting its role as a direct target. pdbj.org The inhibition of this pathway is thought to be a key reason for PZA's ability to kill persistent mycobacteria. nih.gov

Another potential target implicated in the action of pyrazinoic acid is quinolinic acid phosphoribosyltransferase (QAPRTase). nih.gov This enzyme is involved in the de novo biosynthesis pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme for redox reactions in cellular metabolism. By interacting with QAPRTase, pyrazinoic acid may interfere with NAD+ synthesis, disrupting the cell's energy metabolism and redox balance. wikipedia.org This multipronged attack on essential metabolic pathways likely contributes to the potent sterilizing effect of pyrazinamide and its analogs.

Molecular Targets and Mechanisms of Action in Mycobacteria

Leucyl-tRNA Synthetase Interaction

While direct studies on the interaction of this compound with leucyl-tRNA synthetase (LeuRS) are not extensively documented in publicly available research, the broader class of pyrazine derivatives has been investigated as potential inhibitors of aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for protein biosynthesis, making them attractive targets for the development of antimicrobial agents. rsc.orgnih.gov Inhibiting aaRSs can terminate protein synthesis, leading to antibacterial and antiparasitic effects. rsc.org

LeuRS, in particular, possesses unique synthesis and editing sites, and several inhibitors targeting this enzyme have been designed and synthesized. rsc.orgnih.gov For instance, a study on 3-benzamidopyrazine-2-carboxamide derivatives, which share a similar structural backbone with this compound, identified them as potent antimycobacterial compounds with predicted binding to mycobacterial prolyl-tRNA synthetase (ProRS), a closely related enzyme. researchgate.net This suggests that the pyrazine-2-carboxamide scaffold has the potential to interact with the active sites of aaRSs. Further research is necessary to specifically elucidate the interaction, if any, between this compound and leucyl-tRNA synthetase.

Antifungal Activity Studies

Derivatives of pyrazinecarboxylic acid have demonstrated notable antifungal properties against a range of fungal pathogens. Research into various substituted pyrazinecarboxamides has revealed that their antifungal efficacy is influenced by the nature and position of substituents on both the pyrazine and phenyl rings.

In one study, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antifungal activity. Among the tested compounds, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibited the highest antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.gov Other derivatives also showed activity against various fungal strains, highlighting the potential of the pyrazinecarboxamide core in developing new antifungal agents. nih.govnih.gov

The antifungal activity of these compounds is often linked to their ability to disrupt essential cellular processes in fungi. For example, some carboxylic acid derivatives of existing antifungal drugs like fluconazole (B54011) have shown enhanced activity against Candida albicans and Aspergillus niger. nih.gov While specific data for this compound is limited, the broader research on related pyrazine derivatives underscores the promise of this chemical class in combating fungal infections.

Table 1: Antifungal Activity of Selected Pyrazinecarboxamide Derivatives

| Compound | Fungal Strain | MIC (μmol/L) | Reference |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | nih.gov |

This table presents a selection of antifungal activity data for pyrazinecarboxamide derivatives related to this compound.

Photosynthesis Inhibition Investigations in Chloroplast Systems

Substituted pyrazinecarboxamides have been investigated for their ability to inhibit photosynthetic electron transport (PET) in chloroplast systems, a mechanism of action for many commercial herbicides. These studies are often conducted using isolated spinach (Spinacia oleracea L.) chloroplasts.

The inhibitory activity of these compounds is typically quantified by their IC50 value, which is the concentration required to inhibit 50% of the PET rate. Research has shown that the lipophilicity and the electronic properties of the substituents on the pyrazine and aniline (B41778) rings play a crucial role in determining the photosynthesis-inhibiting activity. nih.govnih.gov

For instance, a study on chlorinated N-phenylpyrazine-2-carboxamides revealed that 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most potent inhibitor of PET in spinach chloroplasts, with an IC50 value of 43.0 μmol/L. nih.gov The presence of chlorine and tert-butyl groups on the pyrazine ring, as well as a chlorine atom on the phenyl ring, was found to positively influence the inhibitory activity. nih.gov Other related compounds, such as certain N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, have also shown significant PET-inhibiting activity, with IC50 values around 10 µM. nih.gov

Table 2: Photosynthesis-Inhibiting Activity of Selected Pyrazinecarboxamide Derivatives in Spinach Chloroplasts

| Compound | IC50 (μmol/L) | Reference |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | nih.gov |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | mdpi.com |

| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 | mdpi.com |

This table summarizes the half-maximal inhibitory concentration (IC50) for the inhibition of photosynthetic electron transport (PET) by selected compounds related to this compound.

Antialgal Activity Assessments (e.g., Chlorella vulgaris)

The antialgal properties of pyrazine derivatives have been evaluated against freshwater algae such as Chlorella vulgaris. These studies are important for assessing the environmental impact of these compounds and for their potential development as algaecides. The antialgal activity is often expressed as an IC50 value, representing the concentration that inhibits 50% of algal growth.

Research on substituted pyrazinecarboxamides has shown a correlation between their antialgal activity and their lipophilicity (log P). However, electronic properties of the substituents also play a significant role. researchgate.net For example, 2-hydroxy substituted derivatives were generally found to be more effective inhibitors of photosynthesis in algae than their 4-hydroxy counterparts. researchgate.net

One of the most effective compounds identified in a series of pyrazinecarboxamides was 6-chloro-N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide , which exhibited an IC50 of 8 μmol dm⁻³ against Chlorella vulgaris. scispace.com This indicates that specific substitution patterns can lead to potent antialgal activity.

**Table 3: Antialgal Activity of a Selected Pyrazinecarboxamide Derivative against *Chlorella vulgaris***

| Compound | IC50 (μmol dm⁻³) | Reference |

| 6-chloro-N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide | 8 | scispace.com |

This table shows the half-maximal inhibitory concentration (IC50) for the antialgal activity of a pyrazinecarboxamide derivative against Chlorella vulgaris.

Abiotic Elicitor Effects in Plant Cell Cultures for Secondary Metabolite Production (e.g., Flavonoid Accumulation in Ononis arvensis)

Pyrazinecarboxamide derivatives have been identified as effective abiotic elicitors, which are substances that can induce stress responses in plant cell cultures, leading to an increased production of secondary metabolites like flavonoids. This application is of significant interest in plant biotechnology for the enhanced production of valuable natural compounds.

Studies on callus and suspension cultures of Ononis arvensis (field restharrow) have demonstrated that the application of certain pyrazinecarboxamides can dramatically increase the accumulation of flavonoids. mdpi.comnih.gov The elicitation effect is dependent on the specific compound, its concentration, and the duration of the treatment.

For example, N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide was shown to significantly increase flavonoid production in callus cultures of O. arvensis. nih.gov In suspension cultures of the same plant, this compound at a concentration of 8.36 × 10⁻⁶ mol/L led to a remarkable increase in flavonoid content, reaching approximately 5,900% of the control after 48 hours of application. nih.gov

Table 4: Elicitor Effect of a Pyrazinecarboxamide Derivative on Flavonoid Production in Ononis arvensis Suspension Culture

| Elicitor Compound | Concentration (mol/L) | Duration (hours) | Flavonoid Content (% of Control) | Reference |

| N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide | 8.36 × 10⁻⁶ | 48 | ~5,900 | nih.gov |

This table illustrates the significant increase in flavonoid production in Ononis arvensis suspension cultures upon treatment with a pyrazinecarboxamide derivative.

Enzyme Interaction and Metabolic Pathway Studies

The biological activity of pyrazine derivatives is often rooted in their interaction with specific enzymes and their subsequent influence on metabolic pathways. While direct studies on this compound are limited, research on closely related compounds provides insights into potential mechanisms of action.

A notable example is pyrazinoic acid (POA), the active form of the anti-tuberculosis drug pyrazinamide. POA has been shown to target the enzyme PanD, an essential component of the coenzyme A biosynthetic pathway in Mycobacterium tuberculosis. nih.gov This interaction ultimately disrupts the pathogen's metabolism. This finding suggests that the pyrazinecarboxylic acid scaffold can be a key pharmacophore for targeting specific bacterial enzymes.

Furthermore, studies on various N-substituted pyrazine-2-carboxamides have explored their interactions with enzymes involved in photosynthesis, as detailed in section 5.3. These compounds act as inhibitors of the photosynthetic electron transport chain, demonstrating a clear interaction with protein components of photosystem II. nih.gov The exploration of such enzyme interactions is fundamental to understanding the biological effects of this class of compounds and for designing new molecules with targeted activities.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of pyrazine derivatives like this compound. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting changes in biological activity.

For antifungal activity , SAR studies on pyrazinecarboxamides have shown that the type and position of substituents on both the pyrazine and the N-phenyl ring significantly influence efficacy. For instance, the presence of chlorine and a tert-butyl group on the pyrazine ring, combined with di-chloro substitution on the aniline ring, was found to be beneficial for activity against Trichophyton mentagrophytes. nih.gov

In the context of photosynthesis inhibition , lipophilicity and electronic properties of the substituents are key determinants of activity. nih.govnih.gov For N-phenylpyrazine-2-carboxamides, a chlorine atom at the C6 position of the pyrazine ring and at the C4 position of the phenyl ring, along with a tert-butyl group, enhanced inhibitory potency. nih.gov

Regarding antimycobacterial activity , SAR studies of pyrazinoic acid analogs have revealed that substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups can lead to a 5- to 10-fold increase in potency compared to the parent compound. nih.gov

These SAR studies provide a rational basis for the design of new this compound derivatives with improved biological profiles for various applications in medicinal chemistry and agriculture.

In Vitro Cytotoxicity Assessment in Mammalian Cell Lines (e.g., HepG2)

There is no publicly available scientific literature or data regarding the in vitro cytotoxicity of this compound in the HepG2 cell line or any other mammalian cell line.

Anti-auxin Behavior Investigations

There is no publicly available scientific literature or data regarding the investigation of anti-auxin behavior of this compound.

Coordination Chemistry and Material Science Applications of 6 Phenylpyrazine 2 Carboxylic Acid Derivatives As Ligands

Design and Synthesis of Metal Complexes Featuring Pyrazine (B50134) Carboxylic Acid Ligands

The design of metal complexes using pyrazine carboxylic acid ligands is centered on the strategic selection of the metal ion, the specific pyrazine derivative, and the reaction conditions, which together dictate the final structure and properties of the complex. Pyrazine derivatives are recognized for their versatile coordination capabilities toward metals. akjournals.com The synthesis of these complexes is often achieved through methods such as hydrothermal reactions or refluxing in a suitable solvent. globethesis.com

For instance, the reaction of pyrazine-2-carboxylic acid with nickel(II) acetate (B1210297) tetrahydrate under hydrothermal or reflux conditions yields the complex [Ni(pyzc)₂(H₂O)₂]·2H₂O. globethesis.com Similarly, various transition metal complexes incorporating pyrazine carboxylic acid have been synthesized and characterized. ubc.ca The synthetic strategy can also involve the use of precursors like metal chlorides or nitrates, which react with the deprotonated ligand in solution. akjournals.commdpi.com The addition of a base, such as sodium bicarbonate, can facilitate the deprotonation of the carboxylic acid group, promoting coordination. mdpi.com Researchers have also successfully synthesized new coordination compounds by reacting metal salts with ligands like 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid under solvothermal conditions, resulting in structures ranging from mononuclear to three-dimensional networks. researchgate.net

Coordination Modes and Metal Ion Chelation Properties in Pyrazine Systems

Pyrazine carboxylic acids possess multiple potential coordination sites, primarily the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. akjournals.com This allows them to act as versatile building blocks in coordination chemistry. 2-Pyrazinecarboxylic acid, a parent compound, typically functions as a bidentate chelating ligand, coordinating to a metal center through one of the heterocyclic nitrogen atoms and an oxygen atom from the adjacent carboxylate group, forming a stable five-membered chelate ring. akjournals.comglobethesis.com

The coordination environment can be further influenced by the presence of other ligands or solvent molecules. In many documented complexes, water molecules occupy remaining coordination sites on the metal ion. globethesis.comnih.gov The specific coordination mode can vary, leading to different structural outcomes. For example, in some polymeric structures, the pyrazine ligand can bridge multiple metal centers, utilizing its second nitrogen atom. globethesis.com The carboxylate group itself can also exhibit different binding modes, such as monodentate, bidentate chelating, or bridging.

Pyrazine carboxylic acid and its derivatives readily form stable complexes with a variety of divalent and trivalent transition metals. The coordination with these metals often results in well-defined geometries. For example, complexes with Co(II) and Ni(II) have been shown to adopt high-spin, octahedral geometries. akjournals.com The treatment of pyrazine-2-carboxylic acid with Ni(II) acetate produces a formally 6-coordinated Ni(II) complex with a pseudo-octahedral geometry. globethesis.com

Complexes with Cu(II), Zn(II), Cd(II), and Mn(II) have also been extensively studied. akjournals.comubc.ca The synthesis of copper, nickel, cobalt, palladium, and platinum complexes with pyrazine-2,5-dicarboxylic acid has been reported. researchgate.net The interaction of carboxylic acid functionalized ortho-linked oxacalix ubc.cabenzene (B151609) ubc.capyrazine with transition metal ions like Cu(II) and Zn(II) has led to the formation of new metal-containing supramolecular complexes. nih.gov

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | [Ni(pyzc)₂(H₂O)₂]·2H₂O | Pseudo-octahedral | globethesis.com |

| Co(II) | M(pyzCOO)₂·nN₂H₄·xH₂O | Octahedral | akjournals.com |

| Cu(II) | [Cu(6-mpa)₂(Py)] | Not specified | nih.gov |

| Zn(II) | [Zn(6-mpa)₂(H₂O)]·H₂O | Not specified | nih.gov |

Spectroscopic and Structural Characterization of Pyrazine Carboxylic Acid Metal Complexes

The characterization of metal complexes derived from pyrazine carboxylic acids relies on a combination of spectroscopic and structural analysis techniques. Infrared (IR) spectroscopy is particularly informative for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequencies of the carboxyl group. The strong band corresponding to the C=O stretch of the free carboxylic acid (around 1725 cm⁻¹) is typically absent in the spectra of the complexes, being replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group (COO⁻) at lower frequencies (e.g., 1640–1615 cm⁻¹ and 1390–1358 cm⁻¹). akjournals.com Furthermore, shifts in the pyrazine ring vibration bands to higher frequencies suggest coordination of the ring nitrogen atom. akjournals.com

Electronic spectroscopy (UV-Vis) provides information about the electronic structure and geometry of the metal center. For instance, the electronic spectra of Co(II) and Ni(II) complexes can suggest an octahedral geometry. akjournals.com Other techniques like elemental analysis and thermogravimetric analysis (TGA) are used to determine the composition and thermal stability of the complexes. ubc.canih.gov

X-ray studies on other metal complexes, such as those with 6-methylpyridine-2-carboxylic acid, have also been performed to elucidate their three-dimensional structures. nih.gov These studies are crucial for establishing detailed magneto-structural correlations in paramagnetic compounds and understanding the formation of extended networks. ubc.ca

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ni(pyzc)₂(H₂O)₂]·2H₂O | Not specified | Not specified | Pseudo-octahedral {NiO₄N₂} geometry; bidentate chelation by pyzc ligands. | globethesis.com |

| [Ag{Ni(pyzc)₂(H₂O)₂}][NO₃] | Not specified | Not specified | Polymeric chain structure linked by Ag(I) centers via pyrazine N atoms. Ag-N distance = 2.255(7) Å. | globethesis.com |

| [Mn(6-mpa)₂(H₂O)₂] | Not specified | Not specified | Crystal structure determined to analyze coordination environment. | nih.gov |

| [Cd(6-mpa)₂(H₂O)₂]·2H₂O | Not specified | Not specified | Crystal structure determined to analyze coordination environment. | nih.gov |

Functional Material Development through Pyrazine Carboxylic Acid Coordination Polymers

The ability of pyrazine carboxylic acid derivatives to bridge metal centers makes them excellent candidates for constructing coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.netnih.gov These extended structures can exhibit a wide range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. globethesis.comresearchgate.net The topology and properties of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the connectivity of the organic ligand. researchgate.netnih.gov

For example, a silver(I) complex with Ni(II)-pyrazinecarboxylate units forms an infinite one-dimensional chain, which is further assembled into a 3D network through hydrogen bonding and weak Ag···O interactions. globethesis.com The development of these materials is driven by their potential applications in areas such as catalysis, magnetism, and sensing. globethesis.com

A significant application of coordination polymers, including those derived from pyrazine-like ligands, is in the field of luminescent sensing. researchgate.netnih.gov The inherent luminescence of either the organic ligand or the metal center (particularly with lanthanides) can be modulated upon interaction with specific analytes. nih.gov This change in luminescence intensity or wavelength forms the basis for a sensor.

Coordination polymers have been designed as highly sensitive and selective luminescent probes for detecting both cations and anions. researchgate.netresearchgate.net For instance, certain zinc(II)-based coordination polymers have been shown to be effective luminescent sensors for the detection of Fe³⁺ ions in aqueous solutions. researchgate.net Similarly, Cd(II)-based coordination polymers have demonstrated high sensitivity as fluorescent probes for acetone (B3395972) molecules in various solvent emulsions. researchgate.net The design of these sensors often leverages the interplay of electron density between the metal centers and the organic ligands, which gives rise to their unique luminescent properties. researchgate.net The development of ratiometric luminescent sensors, which can provide more reliable and quantitative detection, is also an active area of research. nih.gov

Research on the Electronic and Steric Influence of Pyrazine Substituents on Coordination Behavior

The coordination behavior of a ligand is intricately linked to the electronic and steric properties of its constituent groups. In the case of 6-phenylpyrazine-2-carboxylic acid, the phenyl substituent at the 6-position of the pyrazine ring exerts a significant influence on how the ligand coordinates to metal centers.

Electronic Influence:

The phenyl group is generally considered to be electron-withdrawing via an inductive effect, although it can act as an electron-donating group through resonance. This electronic nature can affect the acidity of the carboxylic acid group and the electron density on the nitrogen atoms of the pyrazine ring. A more electron-withdrawing substituent will increase the acidity of the carboxylic acid, potentially influencing the deprotonation and subsequent coordination to a metal ion. The electronic effect of the phenyl group can also modulate the π-system of the pyrazine ring, which in turn affects the strength of the coordination bond with the metal center.

Research on a structurally similar ligand, 6-phenylpyridine-2-carboxylic acid, in a trinuclear Zn(II) complex, provides insight into the coordination. In this complex, the ligand coordinates to the zinc centers through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group, acting as a bidentate chelate. semanticscholar.org The Zn-N bond distances are approximately 2.153(5) Å and 2.191(5) Å, while the Zn-O bond distances are around 1.998(4) Å and 1.969(5) Å. semanticscholar.org These bond lengths are indicative of strong coordination, influenced by the electronic environment created by the phenyl substituent.

Table 1: Selected Bond Lengths in a Trinuclear Zn(II) Complex with 6-Phenylpyridine-2-carboxylic Acid semanticscholar.org

| Bond | Length (Å) |

| Zn1-O2 | 1.998(4) |

| Zn1-O3 | 1.969(5) |

| Zn1-N1 | 2.153(5) |

| Zn1-N2 | 2.191(5) |

| Zn2-O6 | 1.989(5) |

| Zn2-N5 | 2.051(5) |

Data from a structurally similar ligand, 6-phenylpyridine-2-carboxylic acid, used to infer the behavior of this compound.

Steric Influence:

Studies on pyrazole-based ligands have shown that replacing a phenyl group with a more sterically demanding carborane fragment prevents the formation of coordination polymers, leading to discrete molecular compounds instead. rsc.org This is attributed to the fact that the phenyl rings can engage in π-π stacking interactions, which help to stabilize the polymeric structure, an interaction not possible with the carborane group. rsc.org In the case of this compound, the phenyl group can similarly participate in π-π stacking interactions with adjacent ligands, promoting the formation of one-, two-, or three-dimensional supramolecular architectures.

Emerging Research Directions and Future Prospects for 6 Phenylpyrazine 2 Carboxylic Acid

Development of Novel Therapeutic Agents with Enhanced Efficacy and Reduced Adverse Effects

The pyrazine (B50134) scaffold, a core component of 6-phenylpyrazine-2-carboxylic acid, is a significant motif in medicinal chemistry, appearing in a variety of marketed drugs. nih.govpharmablock.com Researchers are actively exploring derivatives of pyrazine-2-carboxylic acid to develop new therapeutic agents with improved effectiveness and better safety profiles. researchgate.net By modifying the core structure, scientists aim to enhance the desired pharmacological activity while minimizing off-target effects that can lead to adverse reactions. nih.gov

One strategy involves the synthesis of analogues that can overcome the limitations of existing drugs. For instance, in the context of antiplatelet therapy, the discovery of a 2-phenylpyrimidine-4-carboxamide (B13652400) derivative, ACT-246475, which contains a phosphonic acid group instead of a carboxylic acid, demonstrated a wider therapeutic window compared to clopidogrel (B1663587) in preclinical models. nih.gov This highlights the potential for structural modifications to pyrazine-like scaffolds to yield agents with superior therapeutic indices.